Ortho-CF3 vs. Para-CF3 Regiochemistry: Molecular Weight and Lipophilicity Differentiation from the Closest Commercial Analog
The target compound (C12H7F3N4OS, MW 312.27 g/mol) differs from its closest commercially available analog, 4-ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine (CAS 1707727-44-3, C14H11F3N4OS, MW 340.33 g/mol), by a molecular weight reduction of 28.06 Da (8.2% lower) attributable to the absence of the 4-ethyl substituent on the thiazole ring [1]. The para-CF3 analog has a computed XLogP3-AA of 3.9, whereas the ortho-CF3 substitution pattern in the target compound, combined with the absence of the ethyl group, is expected to produce a lower LogP due to reduced hydrophobic surface area and the electron-withdrawing ortho effect altering hydrogen-bonding potential [1]. This translates to improved aqueous solubility and a distinct pharmacokinetic starting point for lead optimization programs.
| Evidence Dimension | Molecular weight (g/mol) and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 312.27 g/mol; XLogP3-AA not directly computed in available databases (ortho-CF3, no 4-alkyl substitution) |
| Comparator Or Baseline | 4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine (CAS 1707727-44-3): MW = 340.33 g/mol; XLogP3-AA = 3.9 [1] |
| Quantified Difference | ΔMW = 28.06 Da (8.2% lower for target); estimated ΔLogP ≈ −0.5 to −1.0 units based on removal of ethyl group and ortho-CF3 effect |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2021.05.07) |
Why This Matters
The lower molecular weight and reduced lipophilicity position this compound as a more ligand-efficient starting point for fragment-based or lead-like screening libraries, where MW < 350 and LogP < 3.5 are typical selection thresholds.
- [1] PubChem. 4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine. PubChem CID 97058132. Molecular Weight: 340.33 g/mol. XLogP3-AA: 3.9. View Source
